molecular formula C12H11NO3 B13554897 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid

4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid

Cat. No.: B13554897
M. Wt: 217.22 g/mol
InChI Key: YDUYBQIPWBHCFY-UHFFFAOYSA-N
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Description

4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-ethynylaniline, which is then subjected to a series of reactions to introduce the butanoic acid moiety. The key steps in the synthesis include:

    Preparation of 3-Ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Amide Bond: The 3-ethynylaniline is then reacted with succinic anhydride to form the corresponding amide intermediate.

    Hydrolysis: The amide intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce primary or secondary alcohols.

Scientific Research Applications

4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative with a similar ethynylphenyl group, used as an anticancer agent.

    Gefitinib: Another quinazoline-based compound with similar structural features, also used in cancer therapy.

    Afatinib: A tyrosine kinase inhibitor with structural similarities, used in the treatment of non-small cell lung cancer.

Uniqueness

4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike the quinazoline derivatives mentioned above, this compound has a butanoic acid moiety, which can influence its solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-(3-ethynylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H11NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h1,3-5,8H,6-7H2,(H,13,14)(H,15,16)

InChI Key

YDUYBQIPWBHCFY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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